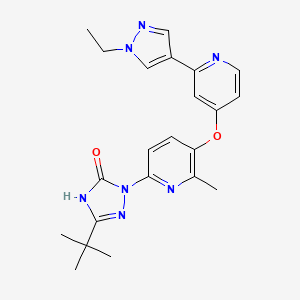
c-Fms-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for c-Fms-IN-6 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The industrial production methods for this compound are proprietary and typically involve large-scale synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
c-Fms-IN-6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
c-Fms-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-FMS and related pathways.
Biology: Employed in cell-based assays to investigate the role of c-FMS in cellular processes such as proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in treating autoimmune diseases and cancers by inhibiting c-FMS activity.
Industry: Utilized in the development of new drugs targeting c-FMS and related receptors.
Mechanism of Action
c-Fms-IN-6 exerts its effects by binding to the c-FMS receptor, thereby inhibiting its activity. The c-FMS receptor is a type III receptor tyrosine kinase that plays a crucial role in the proliferation, growth, and differentiation of macrophages. By inhibiting c-FMS, this compound disrupts the signaling pathways involved in these processes, leading to reduced macrophage activity and potential therapeutic effects in diseases characterized by excessive macrophage activity .
Comparison with Similar Compounds
c-Fms-IN-6 is unique in its high potency and selectivity for c-FMS. Similar compounds include:
Pexidartinib: A receptor tyrosine kinase inhibitor targeting c-FMS, KIT, and FLT3.
PLX5622: A highly selective and brain-penetrant inhibitor of c-FMS.
Sotuletinib: An orally active and specific inhibitor of c-FMS with high selectivity.
Pazopanib Hydrochloride: A multi-target inhibitor that includes c-FMS among its targets.
Masitinib: A tyrosine kinase inhibitor used in the treatment of mast cell tumors, also targeting c-FMS.
Each of these compounds has its own unique properties and applications, but this compound stands out for its high potency and selectivity for c-FMS.
Properties
Molecular Formula |
C22H25N7O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-tert-butyl-2-[5-[2-(1-ethylpyrazol-4-yl)pyridin-4-yl]oxy-6-methylpyridin-2-yl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H25N7O2/c1-6-28-13-15(12-24-28)17-11-16(9-10-23-17)31-18-7-8-19(25-14(18)2)29-21(30)26-20(27-29)22(3,4)5/h7-13H,6H2,1-5H3,(H,26,27,30) |
InChI Key |
NWTRDIYLEGZNSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(N=C(C=C3)N4C(=O)NC(=N4)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















